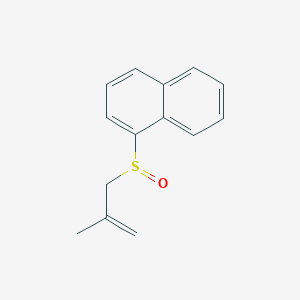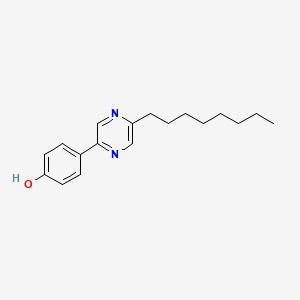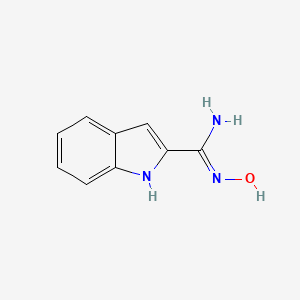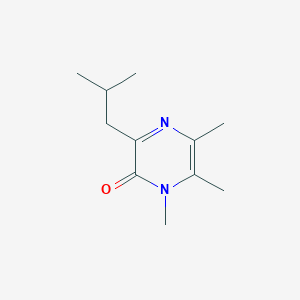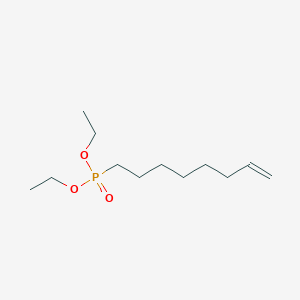![molecular formula C24H32O4SSi2 B14287909 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione CAS No. 114125-21-2](/img/structure/B14287909.png)
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione is a complex organic compound characterized by the presence of trimethylsilyl groups and a thiolane-2,5-dione core. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives.
科学研究应用
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with target molecules. This selective interaction can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- ®-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Uniqueness
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione is unique due to its thiolane-2,5-dione core and the presence of multiple trimethylsilyl groups. This combination provides the compound with distinct chemical properties, including enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
114125-21-2 |
|---|---|
分子式 |
C24H32O4SSi2 |
分子量 |
472.7 g/mol |
IUPAC 名称 |
3,4-bis[phenyl(trimethylsilyloxy)methyl]thiolane-2,5-dione |
InChI |
InChI=1S/C24H32O4SSi2/c1-30(2,3)27-21(17-13-9-7-10-14-17)19-20(24(26)29-23(19)25)22(28-31(4,5)6)18-15-11-8-12-16-18/h7-16,19-22H,1-6H3 |
InChI 键 |
OXYBKEKQSRGUDO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(C1C(C(=O)SC1=O)C(C2=CC=CC=C2)O[Si](C)(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
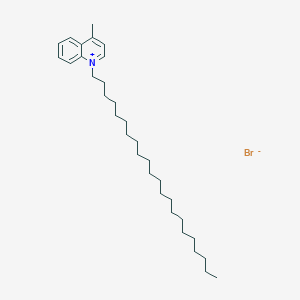
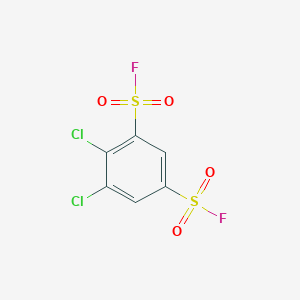
phosphanium perchlorate](/img/structure/B14287841.png)
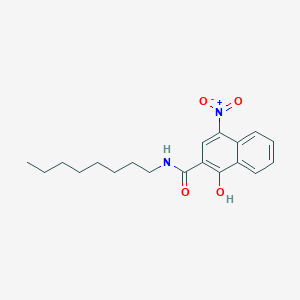
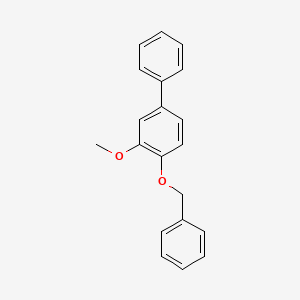
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
